rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866308-56-5
VCID: VC18049742
InChI: InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+;/m0./s1
SMILES:
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride

CAS No.: 2866308-56-5

Cat. No.: VC18049742

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride - 2866308-56-5

Specification

CAS No. 2866308-56-5
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name methyl 2-[(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+;/m0./s1
Standard InChI Key PUOCNYVOUNRNRV-CTERPIQNSA-N
Isomeric SMILES COC(=O)C[C@@H]1C[C@H]2C[C@@H]1CNC2.Cl
Canonical SMILES COC(=O)CC1CC2CC1CNC2.Cl

Introduction

Structural Elucidation and Stereochemical Features

The molecular formula of rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride is C₁₀H₁₈ClNO₂, derived from its free base (C₁₀H₁₇NO₂) and hydrochloric acid . The bicyclo[3.2.1]octane system consists of a seven-membered ring with bridging nitrogen at position 3, creating a constrained geometry that enhances receptor-binding selectivity in analogous compounds .

Stereochemical Configuration

The (1R,5R,6R) configuration defines the spatial arrangement of chiral centers within the bicyclic core. The racemic ("rac") designation indicates a 1:1 mixture of enantiomers, necessitating chiral resolution techniques for isolating individual stereoisomers in potential applications . The methyl acetate substituent at position 6 introduces an additional stereocenter, further complicating the compound’s stereoisomeric profile.

Key Structural Descriptors

  • SMILES: COC(=O)C[C@@H]1C[C@H]2C[C@@H]1CNC2

  • InChIKey: BGBPEAWKXNIMRQ-XHNCKOQMSA-N

  • Molecular Weight: 213.71 g/mol (free base), 250.16 g/mol (hydrochloride)

Physicochemical and Analytical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) data for common adducts reveal insights into the compound’s gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺184.13321142.0
[M+Na]⁺206.11515150.3
[M-H]⁻182.11865141.2

These values suggest moderate molecular compactness, comparable to mid-sized alkaloids. The [M+H]⁺ adduct’s CCS of 142.0 Ų aligns with bicyclic amines of similar mass .

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility relative to its free base. The ester moiety may confer sensitivity to hydrolytic degradation under alkaline conditions, necessitating pH-controlled storage.

Synthetic Considerations

While no explicit synthesis route is documented for this compound, retrosynthetic analysis suggests feasible pathways:

Core Bicyclic Framework Construction

  • Strategy: Intramolecular Mannich cyclization of a linear precursor containing amine and ketone functionalities.

  • Precursor: N-protected δ-amino ketone, enabling acid-catalyzed ring closure to form the bicyclo[3.2.1]octane system .

Esterification and Salt Formation

  • Methyl Acetate Installation: Steglich esterification of a carboxylic acid intermediate with methanol.

  • Hydrochloride Salt Preparation: Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol) .

Research Gaps and Future Directions

Unexplored Pharmacological Properties

  • Bioactivity Screening: Priority for kinase inhibition (e.g., SHP2, JAK/STAT) and antimicrobial assays.

  • ADMET Profiling: In vitro assessment of metabolic stability, CYP inhibition, and membrane permeability.

Synthetic Optimization

  • Asymmetric Synthesis: Development of enantioselective routes to isolate (1R,5R,6R) and (1S,5S,6S) configurations.

  • Derivatization: Exploration of alternative esters (e.g., ethyl, tert-butyl) to modulate lipophilicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator